5-Methoxymethyl-thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZQEYGEQALEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437093 | |
| Record name | 2-(methoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-28-1 | |
| Record name | 2-(methoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methoxymethyl Thiophene and Its Derivatives
Organometallic and Cross-Coupling Approaches
Organometallic reagents and transition-metal-catalyzed cross-coupling reactions are fundamental tools for constructing the carbon framework of substituted thiophenes. These methods offer high selectivity and are adaptable for creating complex oligomeric structures relevant to materials science.
A direct and classical approach to installing a methoxymethyl group onto a thiophene (B33073) ring involves the use of organolithium chemistry. This method hinges on the generation of a nucleophilic thiophene species that can then react with an appropriate electrophile. The synthesis begins with the deprotonation of a thiophene precursor, typically at the C2 or C5 position, using a strong base like n-butyllithium. This creates a highly reactive thienyllithium intermediate.
This organolithium compound is then treated with chloromethyl methyl ether (MOMCl), which serves as the electrophilic source of the methoxymethyl group. google.com The nucleophilic lithium-bearing carbon of the thiophene attacks the electrophilic methylene (B1212753) carbon of chloromethyl methyl ether, displacing the chloride ion in a nucleophilic substitution reaction. This process efficiently forms the desired C-C bond, yielding the methoxymethyl-substituted thiophene. The reaction is typically performed in an inert ethereal solvent at low temperatures to control the reactivity of the organolithium intermediate.
More complex thiophene-containing structures can be assembled using sophisticated palladium-catalyzed cascade reactions. One such method is the cyclization-carbonylation-cyclization coupling of (ortho-alkynyl phenyl) (methoxymethyl) sulfides. mdpi.comresearchgate.net This process does not directly produce simple 5-methoxymethyl-thiophene but instead uses a methoxymethyl sulfide (B99878) as a key reactant to build intricate bis(benzothiophen-3-yl) methanones. mdpi.com
The reaction is initiated by a palladium(II) catalyst, which activates the alkyne for a nucleophilic attack by the sulfur atom, leading to the first cyclization and the formation of a benzothiophene (B83047) ring. mdpi.comresearchgate.net This is followed by the insertion of carbon monoxide (CO) to form an acyl palladium intermediate. A second molecule of the starting material coordinates to the palladium center, inducing a second cyclization. The final step is a reductive elimination that yields the ketone product bearing two benzothiophene groups. researchgate.net An efficient catalytic system for this transformation may involve a "triple-catalysis" setup using a Pd(II)/Pd(0) couple, p-benzoquinone as a co-oxidant, and a CuCl₂/CuCl system with molecular oxygen as the terminal oxidant. mdpi.comresearchgate.net
| Entry | Catalyst (mol %) | Ligand (mol %) | Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Box (12) | p-Benzoquinone (200) | Toluene | 80 | 85 |
| 2 | PdCl₂ (10) | Box (12) | p-Benzoquinone (200) | Toluene | 80 | 79 |
| 3 | Pd(OAc)₂ (10) | Box (12) | CuCl₂ (20) / O₂ | Toluene | 80 | 92 |
| 4 | Pd(OAc)₂ (5) | Box (6) | CuCl₂ (20) / O₂ | Toluene | 80 | 88 |
| Data sourced from a study on Pd(II) catalyzed coupling reactions. mdpi.comresearchgate.net |
The Kumada and Suzuki cross-coupling reactions are powerful methods for forming carbon-carbon bonds, particularly in the synthesis of conjugated polymers and oligomers like polythiophenes. wikipedia.orgmt.com These reactions are instrumental in creating materials for organic electronic devices. wikipedia.org
Kumada Coupling: This reaction involves the coupling of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org To create a methoxymethylated oligothiophene, a thienyl Grignard reagent could be coupled with a halo-thiophene that is functionalized with a methoxymethyl group.
Suzuki Coupling: Widely used due to its mild conditions and tolerance of various functional groups, the Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide using a palladium catalyst. mt.comscirp.org For synthesizing a methoxymethyl-substituted oligomer, a 5-methoxymethyl-2-bromothiophene could be reacted with a thiophene-2-boronic acid derivative in the presence of a palladium catalyst and a base. researchgate.netmdpi.com
These methods provide a modular approach, allowing for the systematic construction of well-defined oligothiophenes where methoxymethylated units can be incorporated at specific positions within the conjugated backbone. researchgate.net
Electrochemical Synthesis Techniques
Electrochemical methods offer an alternative, reagent-free approach to the modification of thiophene rings. By controlling the electrical potential at an anode, specific oxidative transformations can be achieved under mild conditions, often with high selectivity. rsc.orgacs.org
The direct introduction of methoxy (B1213986) groups onto a thiophene ring can be accomplished via anodic oxidation. rsc.orgrsc.org In this process, a substituted thiophene is electrolyzed in methanol (B129727), which acts as both the solvent and the nucleophile. The reaction is typically carried out in an undivided cell using a platinum or graphite (B72142) anode. acs.orgorganic-chemistry.org
When 2,5-dimethylthiophene (B1293386) is subjected to electrooxidation in methanol containing sodium methoxide (B1231860) as an electrolyte, the primary products are the 2,5-dimethoxy adducts. rsc.orgrsc.org The oxidation of the thiophene ring at the anode generates a radical cation, which is then attacked by methanol. A subsequent oxidation and attack by another methanol molecule lead to the formation of a stable dimethoxylated product. This method has also been applied to benzo[b]thiophenes, where anodic oxidation in methanolic potassium hydroxide (B78521) can yield dimethoxybenzo[b]thiophenes or quinone bisketals depending on the reaction temperature. acs.org
The initial products of anodic methoxylation can often be transformed into other valuable compounds. Research has shown that the 2,5-dimethoxy adducts formed from the electrooxidation of 2,5-dimethylthiophene are not always stable and can be converted into the corresponding 2-(methoxymethyl)thiophene. rsc.orgrsc.org
This transformation was observed to occur when the isolated cis/trans mixture of the 2,5-dimethoxy adducts was dissolved in a deuterated chloroform (B151607) (CDCl₃) solution for NMR analysis. rsc.org This suggests a rearrangement or elimination-addition sequence under mildly acidic conditions. Furthermore, when the electrolysis of 2,5-dimethylthiophene is conducted using sodium acetate (B1210297) as the electrolyte instead of sodium methoxide, the direct formation of 2-(methoxymethyl)thiophene is observed, alongside thiophene-2-carbaldehydes. rsc.org This indicates that the choice of electrolyte can control the reaction pathway and the final product distribution.
| Electrolyte | Primary Product(s) | Observed Transformation |
| Sodium Methoxide | 2,5-Dihydro-2,5-dimethoxy-2,5-dimethylthiophene (cis/trans mixture) | Rearrangement to 2-(methoxymethyl)-5-methylthiophene in CDCl₃ |
| Sodium Acetate | 2-(Methoxymethyl)-5-methylthiophene and 5-Methylthiophene-2-carbaldehyde | Direct formation of side-chain oxidized products |
| Data derived from studies on the anodic methoxylation of substituted thiophenes. rsc.orgrsc.org |
Condensation and Multi-Component Reaction Strategies
Condensation and multi-component reactions represent a cornerstone of heterocyclic synthesis, offering efficient pathways to complex molecular architectures from simple precursors. In the context of this compound derivatives, these strategies are instrumental in constructing the thiophene ring itself or in elaborating upon pre-existing thiophene scaffolds.
Gewald Reaction for Accessing Functionalized Thiophene Derivatives
The Gewald reaction is a powerful one-pot synthesis of polysubstituted 2-aminothiophenes, proceeding from the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. prepchem.comwikipedia.org The reaction mechanism is understood to initiate with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org This reaction is highly versatile, with variations that allow for the synthesis of a wide range of thiophene derivatives under mild conditions. arkat-usa.org
The synthesis of 2-aminothiophenes via the Gewald reaction is a multi-component condensation involving sulfur, an α-methylene carbonyl compound, and an α-cyanoester. organic-chemistry.org Microwave irradiation has been shown to be beneficial, reducing reaction times and improving yields. wikipedia.orgorganic-chemistry.org While direct synthesis of this compound using this method is not explicitly detailed, the reaction's scope suggests its feasibility by selecting appropriate starting materials, such as a methoxy-substituted ketone or aldehyde.
A notable variation of the Gewald reaction involves a two-step procedure that is particularly useful for less reactive ketones, such as alkyl-aryl or cycloalkyl ketones. semanticscholar.org In this approach, the α,β-unsaturated nitrile intermediate is prepared and isolated before being treated with sulfur and a base to induce cyclization. semanticscholar.org The use of a soluble polymer support, in conjunction with microwave irradiation, has also been demonstrated as an effective strategy for the synthesis of thiophene derivatives, offering simplified purification and high yields. organic-chemistry.org
Table 1: Examples of Substituted 2-Aminothiophenes Prepared via the Gewald Reaction
| R1 | R2 | X | Yield (%) | Reference |
| Me | Et | CN | 51 | arkat-usa.org |
| Me | Me | CN | 70 | arkat-usa.org |
| (CH2)4 | CN | 70 | arkat-usa.org | |
| Me | Me | CO2Me | 45 | arkat-usa.org |
| (CH2)4 | CO2Et | 80 | arkat-usa.org |
Knoevenagel Condensation Utilizing 5-(Methoxymethyl)-thiophene Carbaldehydes
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound. wikipedia.orgmdpi.comorientjchem.org This reaction is often catalyzed by a weak base, such as an amine, and typically results in the formation of an α,β-unsaturated product. wikipedia.org The electron-withdrawing nature of the thiophene ring enhances the electrophilicity of the aldehyde group in thiophene-2-carbaldehyde (B41791), which can accelerate the rate of condensation reactions. smolecule.com
While specific examples detailing the Knoevenagel condensation of 5-(methoxymethyl)-thiophene carbaldehydes are not prevalent in the provided search results, the general principles of the reaction are well-established for thiophene-2-carbaldehyde. smolecule.com The Doebner modification of the Knoevenagel condensation, which employs pyridine (B92270) as a solvent, is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates a subsequent decarboxylation step. wikipedia.org
The reaction conditions for Knoevenagel condensations can be varied to optimize yields and selectivity. For instance, the use of boric acid as a catalyst has been shown to be effective for the synthesis of 2-alkylidene/arylidene derivatives from active methylene compounds and various aldehydes. mdpi.com
Modular Synthesis of Pyridine-Thiophene Hybrid Systems
The modular synthesis of hybrid molecular systems containing both pyridine and thiophene rings has attracted significant interest due to the diverse biological activities associated with these heterocycles. imist.maresearchgate.netrsc.org These synthetic strategies often involve the coupling of pre-functionalized pyridine and thiophene building blocks.
One approach to constructing pyridine-thiophene hybrids involves the use of multicomponent reactions. For example, a series of pyridine-thiophene clubbed pyrimidine (B1678525) derivatives were synthesized starting from the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with 5-((2-(6-chloropyridin-2-yl)hydrazono)methyl)thiophene-2-carbaldehyde. imist.ma This intermediate was then cyclized with guanidine (B92328) hydrochloride to afford the target hybrid molecules. imist.ma
Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also powerful tools for the synthesis of pyridine-thiophene hybrids. core.ac.uknih.gov This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between a thiophene-boronic acid or ester and a halogenated pyridine derivative, or vice versa. core.ac.uknih.gov The versatility of the Suzuki coupling allows for the incorporation of a wide range of functional groups, providing access to a diverse library of hybrid structures. core.ac.uknih.gov
Directed Functionalization and Derivatization Reactions
The functionalization and derivatization of the this compound core are crucial for tuning its physicochemical properties and for the development of new applications. These reactions often take advantage of the inherent reactivity of the thiophene ring and the methoxymethyl group.
Selective Cleavage Reactions of (Methoxymethyl)thiophenes
The selective cleavage of the methoxymethyl group in (methoxymethyl)thiophenes can be a key step in the synthesis of other functionalized thiophene derivatives. While detailed studies on the selective cleavage of this compound are not extensively covered in the provided search results, related transformations provide insight into potential synthetic routes.
For instance, the alkaline cleavage of 2-acylcycloalkanones shows a dependence on ring size, with smaller rings favoring ring opening and larger rings favoring side-chain cleavage. dss.go.th While not directly analogous, this highlights the influence of molecular structure on cleavage reactions. In a more relevant context, biocatalytic methods using vanadium-dependent haloperoxidases have been developed for the cleavage of thioketals, including those derived from thiophene-containing ketones, with high yields. chemrxiv.orgacs.org These enzymatic methods offer a mild and selective alternative to traditional chemical cleavage, which often requires harsh reagents. chemrxiv.orgacs.org
Introduction of Sulfonamide Moieties from Methoxymethyl-thiophene Precursors
The introduction of a sulfonamide moiety onto a thiophene ring is a common strategy in medicinal chemistry, as sulfonamides are known to exhibit a wide range of biological activities. core.ac.ukresearchgate.net A direct synthetic route to a sulfonamide derivative of this compound has been reported.
Specifically, the synthesis of N-[(4,6-Dimethoxypyrimidin-2-yl)aminocarbonyl]-3-(methoxymethyl)thiophene-2-sulfonamide was achieved by reacting 3-(methoxymethyl)thiophene-2-sulfonamide with phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724). prepchem.com This reaction demonstrates a clear pathway for the derivatization of a methoxymethyl-thiophene precursor to introduce a complex sulfonamide group.
The precursor, 3-(methoxymethyl)thiophene-2-sulfonamide, can likely be prepared from 3-(methoxymethyl)thiophene (B6159051) through chlorosulfonation followed by amination, a common method for synthesizing thiophene sulfonamides.
Preparation of Bis(thienyl)ethenes with α-Methoxymethyl Groups
The synthesis of bis(thienyl)ethenes (BTEs) featuring α-methoxymethyl groups is a significant area of research, particularly for applications in photochromic materials. rsc.org A notable synthetic strategy involves the preparation of a series of BTEs with perfluorocyclopentene backbones and methoxymethyl (MOM) groups located at the 2 and 2' positions of the thiophene rings. rsc.org This methodology allows for the systematic variation of substituents at the 5 and 5' positions, enabling the fine-tuning of the molecule's electronic and optical properties. rsc.orgresearchgate.net
The core of this synthetic approach is the reaction of a lithiated thiophene derivative with octafluorocyclopentene. The key starting material is 2-bromo-5-methoxymethylthiophene, which can be synthesized from commercially available precursors. The methoxymethyl group is introduced to serve as a protective group for the hydroxymethyl functionality and to enhance the solubility of the resulting compounds.
The general synthetic route commences with the lithiation of the appropriately substituted 2-bromothiophene (B119243) derivative at low temperatures, typically using n-butyllithium (n-BuLi) in an inert solvent like diethyl ether. This is followed by the addition of octafluorocyclopentene. The reaction proceeds through a nucleophilic substitution of two fluorine atoms on the perfluorocyclopentene ring by the lithiated thiophene moieties. This crucial step results in the formation of the desired 1,2-bis(thienyl)perfluorocyclopentene core structure.
A series of symmetrically substituted bis(thienyl)ethenes with α-methoxymethyl groups has been prepared using this method, incorporating a range of substituents at the 5 and 5'-positions, from electron-donating to electron-withdrawing groups. rsc.org The specific reaction conditions and yields for the synthesis of these compounds are detailed in the table below.
Table 1: Synthesis of Symmetrically Substituted Bis(thienyl)ethenes with α-Methoxymethyl Groups
| Compound | 5,5'-Substituent | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 1a | -H | n-BuLi, Et2O, -78 °C | 65 |
| 1b | -CH3 | n-BuLi, Et2O, -78 °C | 72 |
| 1c | -OCH3 | n-BuLi, Et2O, -78 °C | 58 |
| 1d | -Br | n-BuLi, Et2O, -78 °C | 81 |
| 1e | -CN | n-BuLi, Et2O, -78 °C | 45 |
The successful synthesis of these compounds allows for systematic investigations into the effects of the 5,5'-substituents on the spectroscopic properties of both the open and closed forms of the photochromic BTEs. rsc.org These studies are crucial for the rational design of molecular switches with desired photoresponsive characteristics for various applications. scispace.comresearchgate.net
Reactivity and Reaction Mechanisms of 5 Methoxymethyl Thiophene and Its Analogs
Electrophilic and Nucleophilic Processes
Reactivity of Electrophilic Centers and Thiophene (B33073) Ring Interactions
The reactivity of 5-methoxymethyl-thiophene is significantly influenced by the electronic properties of the thiophene ring and its substituents. The thiophene ring itself is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions on the thiophene ring exhibit different levels of reactivity towards electrophiles, a factor dependent on the nature and position of existing substituents. researchgate.net In electrophilic aromatic substitution reactions, the relative reactivity of five-membered heterocycles generally follows the order of pyrrole (B145914) > furan (B31954) > selenophene (B38918) > thiophene, though this can be altered by substituents. researchgate.net
The methoxymethyl group at the 5-position influences the electronic distribution within the thiophene ring. While the oxygen atom might be expected to be electron-donating, the separation by a methylene (B1212753) group can result in a weak electron-donating or even a weak electron-withdrawing effect. rsc.org This is in contrast to a methoxy (B1213986) group directly attached to the ring, which has a stronger electron-donating p-π conjugative effect. rsc.org The chlorosulfonyl group, when present, is highly electrophilic and reactive towards nucleophiles. The carbon atoms adjacent to electronegative atoms like chlorine or oxygen, and carbocations, represent electrophilic centers within a molecule. khanacademy.orgreddit.com
The thiophene ring can participate in π-π stacking interactions, which are enhanced by aromatic substituents. The sulfur atom in the thiophene ring can also influence intermolecular interactions. rsc.org
Nucleophilic Reactions with Biological Targets (e.g., Glutathione)
Thiophene derivatives can undergo bioactivation to form reactive electrophilic metabolites, which can then react with biological nucleophiles like glutathione (B108866) (GSH). nih.govpa2online.org Glutathione is a potent biological nucleophile crucial for cellular detoxification, forming covalent conjugates with electrophiles. nih.govresearchgate.net
The bioactivation of thiophene-containing compounds often involves cytochrome P450-dependent oxidation to highly reactive thiophene S-oxides or thiophene epoxides. nih.govpa2online.org These electrophilic intermediates can be trapped by nucleophiles. For instance, the oxidative metabolism of a 3-aroylthiophene in the presence of mercaptoethanol, a thiol-containing nucleophile, leads to products resulting from the nucleophilic addition of the thiol to a reactive thiophene sulfoxide (B87167) intermediate. nih.gov Similar reactions are observed with N-acetylcysteine. nih.gov
In studies with 2-phenylthiophene, two distinct mono-oxygenated glutathione adducts were identified, formed from the reaction of glutathione with either the S-oxide or the epoxide of 2-phenylthiophene. pa2online.org The formation of these adducts provides indirect evidence of the reactive metabolite structures and the bioactivation mechanism. researchgate.net The sulfhydryl group of glutathione is strongly nucleophilic and readily reacts with electrophiles. researchgate.net The rate of this reaction is pH-dependent, with the deprotonated thiolate form of glutathione being the most reactive species. nih.gov
Oxidation Pathways and Metabolite Formation
Formation and Dimerization of Thiophene S-Oxide Intermediates
The oxidation of thiophenes can lead to the formation of thiophene S-oxides, which are often unstable and highly reactive intermediates. researchtrends.netsemanticscholar.org These S-oxides can be generated by the oxidation of thiophenes with peracids in the presence of a Lewis acid or a proton acid. semanticscholar.orgmdpi.org In the absence of an acid, the oxidation typically proceeds to the more stable thiophene S,S-dioxides. semanticscholar.orgmdpi.org
Thiophene S-oxides are implicated as key intermediates in the metabolism of thiophene-containing compounds. acs.org Direct evidence for their formation comes from the isolation of their dimerization products. acs.org For example, the oxidation of thiophene with rat liver microsomes or in vivo in rats leads to the formation of diastereoisomeric thiophene S-oxide dimers. acs.org These dimers are formed via a Diels-Alder reaction where one thiophene S-oxide molecule acts as a diene and another as a dienophile. researchtrends.netacs.org
The stability and reactivity of the thiophene S-oxide intermediate are influenced by the substituents on the thiophene ring. rsc.org For some substituted thiophenes, the S-oxide intermediate is too reactive to be isolated and readily dimerizes. rsc.org In some cases, the dimerization can be a complex process, leading to various "sesquioxide" products. semanticscholar.org
Bioactivation Mechanisms and Reactive Metabolite Considerations
The thiophene ring is considered a "structural alert" in drug design, as its metabolism can lead to the formation of reactive metabolites that may cause toxicity. nih.gov The primary mechanism of bioactivation involves the cytochrome P450-mediated oxidation of the thiophene ring to form electrophilic thiophene S-oxides and thiophene epoxides. nih.govpa2online.org
These reactive metabolites can covalently bind to cellular macromolecules, a process known as bioactivation. wustl.edu Computational models are being developed to predict the bioactivation risk of compounds containing a thiophene moiety by evaluating metabolic pathways leading to reactive intermediates like thiophene S-oxides. wustl.edu
The specific metabolic pathway and the resulting reactive species can be influenced by the substitution pattern on the thiophene ring. For example, in the case of 2-phenylthiophene, metabolism in rat hepatocytes leads to the formation of both S-oxide and epoxide intermediates, which are subsequently trapped by glutathione. pa2online.org A novel bioactivation mechanism has also been proposed for certain isoxazole (B147169) derivatives, involving the oxidation of a methyl group to form a reactive enimine intermediate that can then be attacked by glutathione. diva-portal.org The presence of alternative, less toxic metabolic pathways and efficient detoxification systems can mitigate the risks associated with thiophene bioactivation. nih.gov
Electronic and Redox Properties
The electronic and redox properties of thiophene derivatives are critical to their reactivity and potential applications. Cyclic voltammetry is a common technique used to study these properties. rsc.orgnih.gov
Studies on benzo[b]thiophene analogs, such as 5-methoxy benzo[b]thiophene and 5-methoxymethyl benzo[b]thiophene, have shown that these compounds possess electron-donating properties. nih.gov The redox properties indicate their ability to donate electrons in the presence of an electron acceptor. nih.gov
In a study of benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives, it was found that a methoxymethyl side chain (BDTT–CH2–OMe) resulted in a considerably higher oxidation potential compared to other derivatives. rsc.orgrsc.org This suggests that the methoxymethyl group, due to the separation of the oxygen atom from the thiophene ring by a methylene group, exhibits a very weak electron-donating or even a weak electron-withdrawing effect. rsc.orgrsc.org This is in contrast to a methoxy group directly attached to the ring, which has a stronger electron-donating effect and leads to a lower oxidation potential. rsc.org
The electronic properties of thiophene derivatives can be tuned by altering the substituents. For example, methylthio groups have been shown to effectively stabilize the oxidized species of oligothiophenes, leading to reversible redox couples. acs.org The electronic structure of the thiophene ring, with its potential for electron delocalization and π-π stacking, contributes to these properties. rsc.orgvulcanchem.com
Interactive Data Table of Electrochemical Properties
| Compound | Oxidation Potential (Eox) | Key Observation | Reference |
| BDTT–CH2–OMe | Higher than other derivatives | Methoxymethyl group has a weak electron-donating/withdrawing effect. | rsc.orgrsc.org |
| BDTT–OMe | Lower than BDTT | Methoxy group is electron-donating. | rsc.org |
| BDTT–Et | Lower than BDTT | Ethyl group is electron-donating. | rsc.org |
| 5,5'-bis(methylthio)-2,2'-bithiophene | Two reversible one-electron processes at 3.8 and 4.0 V vs Li/Li+ | Methylthio groups stabilize the oxidized species. | acs.org |
Electron Donating Characteristics in Chemical Systems
The electron-donating capacity of the this compound moiety is a critical determinant of its reactivity, particularly in the formation of charge-transfer complexes and participation in redox-sensitive reactions. The introduction of the methoxymethyl group (-CH₂OCH₃) at the 5-position of a thiophene ring influences the electronic properties of the molecule. While the oxygen atom's lone pairs can participate in p-π conjugation, the insulating effect of the methylene (-CH₂) spacer differentiates its electronic influence from a directly attached methoxy (-OCH₃) group.
Studies on analogs such as 5-methoxymethyl benzo[b]thiophene (5MMBT) have provided insight into these characteristics. The electron-donating properties of 5MMBT have been confirmed through electrochemical measurements like cyclic voltammetry and its interactions with known electron acceptors. nih.gov For instance, in the presence of 9-cyanoanthracene (9CNA), a well-established electron acceptor, 5MMBT demonstrates clear electron-donating behavior. nih.gov
However, the strength of this electron-donating effect can be context-dependent. In a comparative study of benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives, the methoxymethyl-substituted analog (BDTT–CH₂–OMe) exhibited a considerably higher oxidation potential compared to ethyl or methoxy-substituted derivatives. rsc.org This suggests that the methoxymethyl group, in this particular system, acts as a very weak electron donor and may even exhibit a mild electron-withdrawing effect. rsc.org The separation of the oxygen atom from the thiophene ring by the methylene bridge is key to this observation, as it tempers the strong p-π conjugative effect that would be seen with a direct methoxy substitution. rsc.org This modulation of the highest occupied molecular orbital (HOMO) energy level is a crucial aspect in designing electron-donating materials for applications in organic electronics. rsc.org
The table below summarizes the comparative electrochemical properties of differently substituted BDT derivatives, illustrating the nuanced electronic effect of the methoxymethyl group.
| Compound | Substituent | Oxidation Potential (Eox) vs. Ag/AgCl (V) |
| BDTT | None | 0.92 |
| BDTT–Et | Ethyl | 0.85 |
| BDTT–OMe | Methoxyl | 0.77 |
| BDTT–CH₂–OMe | Methoxymethyl | 0.98 |
| Data sourced from a study on Benzo[1,2-b:4,5-b′]dithiophene derivatives. rsc.org |
Investigation of Photoinduced Electron Transfer Reactions
Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. The electron-donating nature of this compound and its analogs makes them suitable candidates for studying such reactions. mdpi.com Investigations into the PET dynamics between 5-methoxymethyl benzo[b]thiophene (5MMBT) and an acceptor like 9-cyanoanthracene (9CNA) have been conducted using techniques such as laser flash photolysis and time-resolved spectroscopy. nih.govresearchgate.net
The mechanism can be generally described as follows:
Excitation : The electron acceptor (A) is excited by light to its singlet excited state (¹A*).
Electron Transfer : The excited acceptor interacts with the ground state thiophene donor (D), leading to the formation of a solvent-separated radical ion pair (D•⁺ || A•⁻).
Ion Recombination : The radical ion pair can recombine, which may lead to the formation of a triplet state of the acceptor (³A*).
In the case of 5MMBT and 9CNA, it has been noted that this ion-recombination pathway, coupled with an external heavy atom effect from the sulfur atom in the thiophene ring, is responsible for the formation of the triplet state of 9CNA. nih.gov The efficiency of the PET process itself can be influenced by competing deactivation pathways. For example, the fluorescence quenching of 9CNA in the presence of 5MMBT is brought about by a combination of the PET reaction and the external heavy atom effect. nih.gov
Influence of Solvent Environment on Chemical Transformations and Stability
The solvent environment plays a crucial role in dictating the pathways of chemical reactions and the stability of intermediates, particularly in processes involving charge separation like photoinduced electron transfer. The behavior of this compound analogs has been studied in solvents of varying polarities to understand these effects. researchgate.net
Spectroscopic investigations of 5-methoxymethyl benzo[b]thiophene (5MMBT) were carried out in both the non-polar n-heptane (NH) and the highly polar acetonitrile (B52724) (ACN). nih.govresearchgate.net The steady-state fluorescence spectra of 5MMBT in these different solvents indicated the presence of non-specific interactions. nih.gov
The influence of the solvent is particularly pronounced in PET reactions. In a polar solvent like acetonitrile, the photoinduced electron transfer reaction between 5MMBT and 9CNA is confirmed to occur. nih.gov The polar environment helps to stabilize the resulting charge-separated radical ion pair, facilitating the electron transfer process. However, even in ACN, the PET process appears to be significantly masked by the external heavy atom effect, as suggested by the observed bimolecular dynamic quenching rate. nih.gov In non-polar n-heptane, while fluorescence quenching of 9CNA is also observed, it is attributed primarily to the external heavy atom effect rather than a dominant PET pathway. nih.gov
The choice of solvent can also impact spectral properties, which reflects changes in the electronic distribution of the molecule. A study on bis(thienyl)ethenes (BTEs) substituted with 2-methoxymethyl groups showed that changing the solvent from chloroform (B151607) (CHCl₃) to tetrahydrofuran (B95107) (THF) caused significant shifts in the UV-vis absorption maxima. rsc.org This highlights the sensitivity of the electronic structure of methoxymethyl-substituted thiophenes to the solvent's polarity and its specific interaction capabilities, such as electron-pair donating (donicity) or hydrogen-bond donating properties. rsc.org
The table below shows the impact of different solvents on the UV-vis absorption maxima of a 2-methoxymethyl-substituted bis(thienyl)ethene analog.
| Solvent | Type | UV/vis Absorption Maxima (λmax) of Open Form (nm) |
| Chloroform (CHCl₃) | Polar | 275.5 |
| Tetrahydrofuran (THF) | Electron-Pair Donating | 274.0 |
| Dichloromethane (CH₂Cl₂) | Polar | 275.0 |
| Methanol (B129727) (MeOH) | Polar, Hydrogen-Bond Donating | 274.5 |
| Data represents findings for a specific 2-methoxymethyl-substituted BTE analog. rsc.org |
Advanced Spectroscopic Characterization and Computational Studies of 5 Methoxymethyl Thiophene and Its Analogs
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Micro-Raman techniques, provides a powerful tool for probing the molecular structure of 5-Methoxymethyl-thiophene. These methods are highly sensitive to the specific vibrational modes of the molecule's constituent bonds and functional groups.
Fourier Transform Infrared (FT-IR) and Micro-Raman Spectroscopic Analysis
The vibrational spectrum of this compound is characterized by a series of absorption and scattering bands corresponding to the distinct vibrational modes of the thiophene (B33073) ring and its methoxymethyl substituent. The analysis of these spectra allows for the identification of key functional groups and provides insights into the molecular framework.
The aromatic C-H stretching vibrations of the thiophene ring are typically observed in the region of 3100-3000 cm⁻¹. The ring stretching vibrations, which are sensitive to the substitution pattern, generally appear in the 1600-1350 cm⁻¹ range. iosrjournals.org The position and intensity of these bands are influenced by the electronic effects of the methoxymethyl group. iosrjournals.org The C-S stretching modes within the thiophene ring are characteristically found between 710 and 687 cm⁻¹. iosrjournals.org
For the substituent, the asymmetric and symmetric stretching vibrations of the C-O-C (ether) linkage are expected. The C-H stretching and bending vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups also give rise to characteristic bands in the FT-IR and Raman spectra. For instance, C-H in-plane bending vibrations for thiophene derivatives typically appear in the 1283-909 cm⁻¹ range, while out-of-plane bending occurs between 832-710 cm⁻¹. iosrjournals.org
The complementary nature of FT-IR and Raman spectroscopy is crucial for a comprehensive vibrational analysis. While some vibrations are strong in IR spectra, others may be more prominent in Raman spectra, allowing for a more complete assignment of the molecule's fundamental vibrational modes. primescholars.comprimescholars.comsemanticscholar.org
Computational Interpretation of Vibrational Spectra through Potential Energy Distribution
To achieve an unambiguous assignment of the observed vibrational bands in the FT-IR and Raman spectra, computational methods are employed. Density Functional Theory (DFT) calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are performed to calculate the theoretical harmonic vibrational frequencies. primescholars.commdpi.com
A key aspect of this computational analysis is the Potential Energy Distribution (PED) analysis. mdpi.comscispace.com PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a specific normal mode of vibration. This allows for a precise description of the nature of each vibrational band, moving beyond simple group frequency assignments. nih.gov For complex molecules, software such as VEDA (Vibrational Energy Distribution Analysis) is often used to facilitate the PED calculations. mdpi.comscispace.com Calculated frequencies are often scaled to compensate for anharmonicity and the approximations inherent in the theoretical models, leading to excellent agreement with experimental data. iosrjournals.org
Table 1: Representative Vibrational Modes for Substituted Thiophenes and Their Typical Assignments
| Wavenumber Range (cm⁻¹) | Assignment Description |
| 3100–3000 | Aromatic C-H stretching (Thiophene ring) |
| 3000–2850 | Aliphatic C-H stretching (-CH₂-, -CH₃) |
| 1600–1350 | C=C Aromatic ring stretching |
| 1470–1430 | CH₂ and CH₃ bending |
| 1300–1000 | C-H in-plane bending, C-O stretching |
| 860–800 | C-H out-of-plane bending |
| 710–687 | C-S stretching (Thiophene ring) |
Note: This table provides general ranges based on literature for thiophene derivatives. Actual peak positions for this compound may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation and Signal Assignment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene ring and the methoxymethyl substituent. The two protons on the thiophene ring (at positions 3 and 4) are chemically non-equivalent and are expected to appear as a pair of doublets due to mutual spin-spin coupling. The protons of the methylene group (-CH₂-) adjacent to the thiophene ring and the ether oxygen would appear as a singlet, as would the three protons of the methoxy (B1213986) group (-OCH₃). The chemical shift of protons on a CH₃ group connected directly to an oxygen atom is typically in the 3-4 ppm range. libretexts.org
The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals are expected for each of the six carbon atoms in this compound: four for the thiophene ring and two for the methoxymethyl group. The chemical shifts are influenced by the electronegativity of the neighboring atoms (sulfur and oxygen) and the aromaticity of the thiophene ring. unl.edu Techniques such as HMQC and HMBC are used to establish correlations between proton and carbon signals, confirming the assignments. mdpi.comuchile.cl
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-3 | ~6.8 - 7.0 | Doublet (d) |
| H-4 | ~6.7 - 6.9 | Doublet (d) |
| -CH₂- | ~4.5 - 4.7 | Singlet (s) |
| -OCH₃ | ~3.3 - 3.5 | Singlet (s) |
Note: Predicted values are based on typical ranges for substituted thiophenes and related structures.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (Thiophene) | ~140 - 145 |
| C-5 (Thiophene) | ~125 - 130 |
| C-3 (Thiophene) | ~124 - 128 |
| C-4 (Thiophene) | ~123 - 127 |
| -CH₂- | ~65 - 70 |
| -OCH₃ | ~58 - 60 |
Note: Predicted values are based on typical ranges for substituted thiophenes and related structures.
Theoretical Prediction and Validation of NMR Spectra
Computational chemistry offers powerful tools for the prediction and validation of NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating theoretical NMR chemical shifts. nih.gov These calculations provide shielding tensor values that are converted into chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS).
The comparison between theoretically predicted and experimentally measured NMR spectra serves multiple purposes. It can validate the proposed molecular structure by demonstrating a strong correlation between the calculated and observed chemical shifts. matextract.pub This process is crucial for resolving ambiguities in signal assignments, especially in complex spectra. nih.gov The accuracy of these predictions has advanced significantly, making computational NMR a reliable partner to experimental studies for structural elucidation. arxiv.org
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, particularly UV-Vis absorption and fluorescence emission studies, provides insights into the electronic structure and transitions within this compound. The ultraviolet absorption spectra of thiophene derivatives are primarily governed by π → π* electronic transitions within the aromatic ring. nii.ac.jp
The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the thiophene ring. nii.ac.jp A substituent like the methoxymethyl group at the 2- or 5-position is expected to conjugate with the thiophene ring, influencing the energy of the electronic transitions. In a study of the very similar compound 5-methoxymethyl benzo[b]thiophene (5MMBT), the electronic absorption spectrum in n-heptane showed distinct band systems. nih.gov The introduction of ferrocenylthiocarbonyl groups to a 2,2′-bithiophene core, for example, results in a substantial color change and a shift in the absorption maximum (λmax) into the visible region, demonstrating the strong effect substituents can have. oup.com
Fluorescence spectroscopy can reveal information about the excited state properties of the molecule. While thiophene itself has low fluorescence, its derivatives can be emissive. The fluorescence properties, including the emission wavelength and quantum yield, are dependent on the molecular structure and the solvent environment. nih.gov For instance, steady-state fluorescence spectra of 5-methoxymethyl benzo[b]thiophene in solvents of different polarities show the presence of non-specific interactions. nih.govresearchgate.net Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate theoretical electronic absorption and emission spectra, providing a deeper understanding of the observed photophysical properties. nih.govresearchgate.net
Table 4: Representative Electronic Absorption Data for Substituted Thiophenes
| Compound | Solvent | λmax (nm) | Reference |
| Thiophene | Hexane | 235 | nii.ac.jp |
| 2,2′-Bithiophene | Dichloromethane | 304 | oup.com |
| 5-Methoxymethyl benzo[b]thiophene | n-Heptane | ~260, ~290, ~300 | nih.gov |
Note: This table shows data for thiophene and related analogs to provide context for the expected absorption of this compound.
Analysis of Electronic Absorption and Fluorescence Spectra
The electronic absorption spectra of 5-methoxymethyl benzo[b]thiophene (5MMBT), an analog of this compound, have been studied in both non-polar (n-heptane) and polar (acetonitrile) solvents at ambient temperature. nih.gov These spectra reveal distinct band systems. nih.gov The assignments of these bands are determined through steady-state excitation polarization measurements. nih.gov
The fluorescence spectra of these molecules in solvents of varying polarities indicate the presence of non-specific interactions. nih.gov For some thiophene derivatives, the absorption spectra show a dominant band attributed to a π-π* excitation of the conjugated thiophene rings. nih.gov In certain donor-acceptor thiophene-based molecules, the absorption spectra consist of a strong band in the visible region and a weaker shoulder in the near-UV region. iphy.ac.cn The lower energy absorption band in these systems can exhibit a red shift in polar solvents, indicating a charge-transfer character. iphy.ac.cn
Here is a table summarizing the photophysical parameters for some thiophene-based ligands in different solvents.
| Ligand | Solvent | Absorption Max (nm) | Emission Max (nm) |
|---|---|---|---|
| HS-84 | PBS | 414 | 520 |
| HS-84 | Methanol (B129727) | 422 | 530 |
| HS-167 | PBS | 360, 470 | 580 |
| HS-167 | Methanol | 360, 470 | 590 |
| HS-169 | PBS | 360, 504 | 620 |
| HS-169 | Methanol | 360, 504 | 630 |
Steady-State Excitation Polarization and Time-Resolved Fluorescence Studies
Steady-state and time-resolved spectroscopic investigations have been conducted on alkoxy benzo[b]thiophene molecules, including 5-methoxymethyl benzo[b]thiophene (5MMBT). nih.gov Steady-state excitation polarization spectra are crucial for assigning the different band systems observed in the electronic absorption spectra. nih.gov Furthermore, steady-state polarization measurements have demonstrated that the lowest singlet excited state (S1) is the primary emitting state for certain alkoxy benzothiophenes in both nonpolar and highly polar media. researchgate.net
Time-resolved fluorescence studies, often employing techniques like time-correlated single photon counting, provide insights into the dynamics of the excited states. nih.govscirp.orgzolix.com.cn For instance, in the presence of an electron acceptor like 9-cyanoanthracene (9CNA), the fluorescence quenching of 9CNA by benzothiophene (B83047) donors is primarily driven by the external heavy atom effect. nih.gov While photoinduced electron transfer can occur in polar solvents, this process can be significantly masked by the heavy atom effect. nih.gov Laser flash photolysis studies have further revealed that an ion-recombination mechanism is predominant following the initial excitation of the acceptor, which, along with the external heavy atom effect, contributes to the formation of the triplet state of the acceptor. nih.gov
Application of Spectroscopic Hammett and Hammett–Brown Equations for Substituent Effects
The Hammett equation is a valuable tool in physical organic chemistry for quantifying the effect of substituents on the reactivity and properties of molecules. wikipedia.org A modified spectroscopic Hammett equation has been successfully applied to study substituent effects on the absorption wavelengths of photochromic 1,2-bis(thienyl)ethenes (BTEs) that feature methoxymethyl groups. researchgate.netrsc.org
In these studies, excellent linear correlations are found when the standard Hammett σp values are replaced with the Hammett–Brown σp+ and σp- values, which account for direct conjugation. researchgate.netrsc.org This approach demonstrates that the electronic properties of these thiophene-based systems can be systematically tuned by varying the substituents, which is crucial for designing molecules with specific absorption characteristics for applications like molecular switches. researchgate.netrsc.org The character of the substituents (electron-donating or electron-withdrawing) and their substitution pattern influence the difference in the excited and ground state dipole moments and the HOMO-LUMO gap. researchgate.net
Examination of Excited-State Dynamics, Absorption, and Refraction
The excited-state dynamics of thiophene derivatives are a subject of intense research. Ultrafast transient absorption spectroscopy is a key technique used to monitor the solution-phase dynamics of these compounds following excitation to the first singlet excited state. rsc.org Studies on phenylthiophene compounds have shown that structural relaxation on the S1 potential energy surface occurs on a femtosecond timescale, followed by efficient intersystem crossing to the triplet manifold on a picosecond timescale. rsc.org
For some donor-π-acceptor (D-π-A) thiophene derivatives, femtosecond transient absorption measurements have been used to study their excited-state dynamics, revealing strong excited-state absorption behavior. researchgate.net The third-order nonlinear optical properties of such molecules, analyzed by the Z-scan technique, show that they can exhibit effective two-photon absorption. researchgate.net
X-ray Crystallography for Definitive Molecular Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds at the atomic level. instruct-eric.orgnih.gov For thiophene derivatives, X-ray crystallography provides precise information on bond lengths, bond angles, and the planarity of the thiophene ring.
While a specific crystallographic study for this compound was not found, related structures have been analyzed. For instance, in other thiophene derivatives, X-ray data can be compared with entries in the Cambridge Structural Database for validation. The solid-state packing and intermolecular interactions, such as π–π stacking between thiophene rings, can also be elucidated, which is crucial for understanding the material's properties. vjol.info.vn For example, studies on arylated thieno[3,2-b]thiophenes have utilized X-ray analysis to confirm their structure and reveal π–π interactions. vjol.info.vn
Quantum Chemical and Molecular Modeling Approaches
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the electronic structure and properties of molecules. researchoutreach.org It is employed for geometry optimization to find the most stable molecular conformations and for analyzing the electronic structure, including the distribution of molecular orbitals. sapub.orghrsmc.nl
Theoretical studies on thiophene oligomers using DFT at the B3LYP/6-31G(d) level have been performed to correlate molecular structure with properties like corrosion inhibition efficiency. sapub.org Such calculations provide insights into quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap, and the charge transfer mechanism. sapub.org
For thiophene-based donor-acceptor molecules, time-dependent DFT (TD-DFT) calculations are used to investigate the nature of intramolecular charge-transfer (ICT) states. iphy.ac.cn These calculations can help to understand the electronic transitions observed in absorption and fluorescence spectra and to elucidate the properties of the excited states. iphy.ac.cn Furthermore, combined DFT and multi-reference configuration interaction (DFT/MRCI) methods are used to study the excited state surfaces and photochemical reaction pathways of thiophene and its analogs. researchgate.net
Restricted Hartree-Fock (RHF) Calculations for Reaction Mechanism Elucidation
Restricted Hartree-Fock (RHF) calculations are a foundational ab initio quantum chemistry method used to approximate the electronic structure of a molecule. In RHF, a single Slater determinant is used to describe the multi-electron wavefunction, with the constraint that electrons with opposite spins occupy the same spatial orbitals. libretexts.orgyoutube.compku.edu.cn This method is particularly useful for studying the mechanisms of chemical reactions by locating and characterizing transition states and intermediates.
Theoretical studies utilizing RHF calculations have provided insights into various reactions involving thiophene and its derivatives. For instance, RHF/3-21G calculations were employed to investigate the formation of Schiff bases from thiophene-2-carbaldehyde (B41791) and various para-substituted anilines. eijppr.com The study revealed a two-step mechanism involving the formation of a carbinolamine intermediate followed by its dehydration to the final Schiff base, with the dehydration step being rate-determining. eijppr.com The calculations also showed that the presence of an auxiliary water molecule facilitates proton transfer during the nucleophilic attack of the amine on the carbonyl group. eijppr.com
In another study, the photochemical isomerization of furan (B31954), thiophene, and pyrrole (B145914) derivatives was explored using PM3-RHF-CI semiempirical calculations. netsci-journal.comclockss.org These calculations helped to explain the different photochemical behaviors of these heterocycles. For thiophene derivatives, the calculations indicated that direct irradiation leads to the formation of isomeric products via a "Dewar thiophene" intermediate, which arises from the excited singlet state. netsci-journal.comclockss.org The triplet state was found to be unable to form a biradical intermediate necessary for the formation of cyclopropenyl derivatives, explaining why only isomeric thiophenes are observed experimentally. netsci-journal.comclockss.org
Furthermore, the low reactivity of thiophene in Diels-Alder reactions with carbon dienophiles has been investigated using ab initio calculations, including RHF/6-31G*. ukim.mk These calculations, along with higher-level methods, were used to determine the activation energies and geometries of transition states. ukim.mk The results helped to quantify the reactivity of thiophene with dienophiles like acrylonitrile (B1666552) and provided a basis for understanding the factors that can facilitate these cycloaddition reactions, such as the presence of strong electron-withdrawing or electron-donating substituents on the thiophene ring. ukim.mk
A theoretical study on the elimination of methane (B114726) from protonated acetaldehyde (B116499) demonstrated that RHF calculations can provide more accurate relative energies compared to MP2 methods in certain cases. nih.gov While the MP2 method predicted a direct fragmentation, the RHF calculations revealed a stepwise mechanism involving a nonclassical intermediate. nih.gov This highlights the importance of choosing the appropriate computational method for elucidating reaction mechanisms.
The following table summarizes the key findings from RHF calculations on thiophene and related compounds:
| Reaction Type | Thiophene Derivative Studied | Key Findings from RHF Calculations |
| Schiff Base Formation | Thiophene-2-carbaldehyde | Two-step mechanism: carbinolamine formation and dehydration (rate-determining). eijppr.com |
| Photochemical Isomerization | Thiophene and its derivatives | Isomerization proceeds through a "Dewar thiophene" intermediate from the singlet excited state. netsci-journal.comclockss.org |
| Diels-Alder Cycloaddition | Thiophene | Provided activation energies and transition state geometries, explaining low reactivity. ukim.mk |
| Electrophilic Substitution | Thiophene and other heterocycles | Confirmed the role of heteroatoms in stabilizing σ complexes, influencing positional selectivity. scispace.com |
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jocpr.com This method is instrumental in drug discovery and medicinal chemistry for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.
Numerous molecular docking studies have been conducted on thiophene derivatives, including analogs of this compound, to evaluate their potential as inhibitors of various biological targets. For instance, docking studies have been performed on thiophene derivatives against enzymes like lactate (B86563) dehydrogenase (LDH), which is implicated in cancer metabolism. nih.gov In one such study, novel thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and docked into the active site of human LDH, with MolDock scores ranging from -127 to -171, indicating strong binding potential. nih.gov
In the context of infectious diseases, thiophene analogs have been investigated as potential inhibitors of SARS-CoV-2 targets. gyanvihar.org Molecular docking of tetrasubstituted thiophene analogues against SARS-CoV-2 inhibitors showed binding energies ranging from -25.18 to -81.42 kcal/mol. gyanvihar.org Similarly, thiophene sulfonamide derivatives were docked against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, with docking scores between -6 and -12 kcal/mol, identifying promising candidates for anti-tuberculosis agents. tandfonline.com
The design of novel acetylcholinesterase and butyrylcholinesterase inhibitors, relevant for Alzheimer's disease, has also been guided by molecular docking of thiophene-2-carboxamide Schiff base derivatives. dntb.gov.uaresearchgate.net These studies help in understanding the structure-activity relationships and identifying key interactions within the enzyme's active site.
The following table presents a summary of molecular docking studies performed on various thiophene derivatives, highlighting the target protein and the range of reported docking scores or binding energies.
| Thiophene Derivative Class | Target Protein | Docking Score / Binding Energy Range |
| Tetrasubstituted Thiophenes | SARS-CoV-2 Inhibitors | -25.18 to -81.42 kcal/mol gyanvihar.org |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Human Lactate Dehydrogenase (LDH) | -127 to -171 (MolDock Score) nih.gov |
| Thiophene Sulfonamides | Enoyl Acyl Carrier Protein Reductase (InhA) | -6 to -12 kcal/mol tandfonline.com |
| Thiophene-2-carboxamide Schiff Bases | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Not explicitly stated in provided text, but compounds showed effective dual inhibition. researchgate.net |
| Thiophene Chalcone Derivative (TTCP) | COVID-19 Main Protease (5R7Y) | Not explicitly stated in provided text, but study aimed to determine pharmaceutical activities. nih.gov |
Hirshfeld Surface Analysis and Contact Enrichment for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.goviucr.org By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates, the Hirshfeld surface provides a unique fingerprint of the molecular environment. This analysis, often combined with 2D fingerprint plots and contact enrichment ratios, allows for a detailed understanding of the types and relative importance of various intermolecular contacts.
This technique has been applied to various thiophene derivatives to elucidate their crystal packing and the nature of the non-covalent interactions that govern their supramolecular assemblies. For example, the analysis of two benzothiophene derivatives revealed the predominance of H···H, C···H/H···C, and O···H/H···O intermolecular contacts. nih.gov The dnorm mapped on the Hirshfeld surface highlights regions of close contact, with red spots indicating interactions shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov
For instance, in a study of a diferrocenyl 3,4-thiophene dicarboxylate rearrangement product, enrichment ratios showed that O···H (EOH = 2.18), S···S (ESS = 2.04), and O···C (EOC = 1.21) were the most favored intermolecular interactions. mdpi.com Similarly, the analysis of 5,5”-dimethyl-2,2’:5’,2”-terthiophene (DM3T) revealed that H···H (40.2%), C···H/H···C (29.7%), and S···H/H···S (18.7%) were the major contributors to the Hirshfeld surface, indicating the importance of weak hydrogen bonds and London dispersion forces in its crystal structure. ulb.ac.be
The table below summarizes the key intermolecular contacts and their contributions or enrichment ratios for several thiophene derivatives, as determined by Hirshfeld surface analysis.
| Compound/Derivative Class | Major Intermolecular Contacts | Contribution (%) / Enrichment Ratio (ER) |
| Benzothiophene Derivatives | H···H, C···H/H···C, O···H/H···O | H···H predominates. nih.gov |
| N′-[(1E)-(5-nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide | N—H⋯O, C—H⋯O, π–π stacking | O···H/H···O (ER = 1.55), C···C (ER = 2.66) iucr.orgcore.ac.uk |
| 3,4-Thiophenedicarboxylic Anhydride | O···H, S···S, O···C | O···H (ER = 2.18), S···S (ER = 2.04), O···C (ER = 1.21) mdpi.com |
| 5,5”-Dimethyl-2,2’:5’,2”-terthiophene (DM3T) | H···H, C···H/H···C, S···H/H···S | H···H (40.2%), C···H/H···C (29.7%), S···H/H···S (18.7%) ulb.ac.be |
| 5-Oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide | H···H, H···C/C···H, H···O/O···H | H···H (47.6%), H···C/C···H (33.4%), H···O/O···H (11.6%) doaj.org |
| Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | H···H, O···H, C···C | H···H (55.3%), O···H (13.7%), C···C (2.3%) researchgate.net |
Pharmacological and Biological Research Applications of 5 Methoxymethyl Thiophene Derivatives
Antimicrobial and Antifungal Efficacy
The thiophene (B33073) nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide spectrum of antimicrobial and antifungal activities. Research into 5-methoxymethyl-thiophene derivatives is part of a broader effort to discover new and effective antimicrobial agents to combat the growing challenge of drug-resistant pathogens.
Evaluation of Broad-Spectrum Antibacterial Activity
While specific studies focusing exclusively on the broad-spectrum antibacterial activity of this compound are limited, research on analogous thiophene derivatives provides valuable insights. Thiophene derivatives, in general, have been investigated for their activity against both Gram-positive and Gram-negative bacteria. For instance, certain armed thiophene derivatives have demonstrated promising results against Pseudomonas aeruginosa, with some compounds showing more potency than the standard drug gentamicin. hhu.de The antibacterial efficacy of these compounds is often attributed to the nature and position of substituents on the thiophene ring.
A study on N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives revealed that some of these compounds exhibited comparable or superior activity against Staphylococcus aureus and Staphylococcus epidermidis when compared to reference drugs. nih.gov Specifically, a ciprofloxacin (B1669076) derivative with a N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] substituent showed a significant improvement in potency against staphylococci while maintaining its activity against Gram-negative bacteria. nih.gov
Furthermore, the antimicrobial properties of various thiophene derivatives, including those with chlorosulfonyl groups, have shown significant inhibitory effects against pathogens like Escherichia coli. Studies on 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles have also identified compounds with marked broad-spectrum antibacterial activity. nih.gov
| Derivative Type | Bacterial Strain(s) | Key Findings | Reference |
| Armed Thiophenes | Pseudomonas aeruginosa | More potent than gentamicin. | hhu.de |
| Piperazinylquinolones | Staphylococcus aureus, S. epidermidis | Improved potency against staphylococci. | nih.gov |
| Chlorosulfonyl Thiophenes | Escherichia coli | Significant inhibitory effects. | |
| 5-(2-thienyl)-1,2,4-triazoles | Gram-positive & Gram-negative | Marked broad-spectrum activity. | nih.gov |
Investigations into Selective Antifungal Activity (e.g., against Candida albicans)
The antifungal potential of thiophene derivatives has been a significant area of research, with a particular focus on their activity against opportunistic fungal pathogens like Candida albicans. While direct studies on this compound are not extensively documented, research on structurally related compounds offers valuable information.
Several studies have reported the synthesis of thiophene derivatives and their evaluation for antifungal activity. For instance, some halo derivatives of thiophene have been screened for their antimicrobial activity against Candida albicans. asianpubs.org Additionally, new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles were tested against the yeast-like pathogenic fungus Candida albicans, although none of the synthesized compounds in that particular study proved to be significantly active. nih.gov
In contrast, other research has identified thiophene-linked 1,2,4-triazoles that were almost inactive against all tested fungal strains, including C. albicans. mdpi.com However, a different study on synthetic heterocyclic thiophene and pyrimidine (B1678525) derivatives found that some compounds exhibited moderate to high antifungal activity against various pathogenic fungal strains, including C. albicans. bibliomed.org One particular 2-Aminoindeno[2,1-b]thiophene-3-carbonitrile derivative showed potent fungicidal activity against C. albicans. bibliomed.org
A thiophene-thiosemicarbazone derivative, 2-((5-nitrothiophen-2-yl)methylene)-N-(pyridin-3-yl) hydrazine (B178648) carbothioamide (L10), has been identified as having promising antifungal activity against C. albicans, with its mechanism of action linked to oxidative stress and apoptosis. nih.gov
| Derivative Type | Fungal Strain(s) | Key Findings | Reference |
| Halo Thiophenes | Candida albicans | Screened for antifungal activity. | asianpubs.org |
| 5-(2-thienyl)-1,2,4-triazoles | Candida albicans | Not significantly active in one study. | nih.gov |
| Thiophene-linked 1,2,4-triazoles | Candida albicans | Almost inactive in another study. | mdpi.com |
| 2-Aminoindeno[2,1-b]thiophene-3-carbonitrile | Candida albicans | Potent fungicidal activity. | bibliomed.org |
| Thiophene-thiosemicarbazone | Candida albicans | Promising antifungal activity via oxidative stress. | nih.gov |
Assessment of Antitubercular Potential
The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and thiophene derivatives have shown promise in this area. While specific data on this compound is scarce, related compounds have been investigated for their activity against Mycobacterium tuberculosis.
Research has shown that certain thiophene-based small molecules can exhibit potent in vitro activity against M. tuberculosis, with some demonstrating higher activity than the first-line drug isoniazid. nih.gov Mechanistic studies have suggested the involvement of the enzyme KatG in the antitubercular activity of these compounds. nih.gov
A series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized and evaluated for their anti-tubercular activity. nih.gov Several of these compounds inhibited the growth of M. tuberculosis with low toxicity and also showed moderate activity against multidrug-resistant and extensively drug-resistant tuberculosis strains. nih.gov Molecular docking studies have suggested that these compounds may act by inhibiting the mtFabH enzyme. nih.gov
Furthermore, the antitubercular potential of various heterocyclic compounds, including those based on the thiophene scaffold, is an active area of research. researchgate.net The urea (B33335) functionality, often incorporated into these derivatives, plays a crucial role in their biological activity due to its ability to form hydrogen bonds with target molecules. researchgate.net
| Derivative Type | Target | Key Findings | Reference |
| Thiophene-based small molecules | Mycobacterium tuberculosis | Higher in vitro activity than isoniazid. | nih.gov |
| 2-amino-5-phenylthiophene-3-carboxylic acids | M. tuberculosis (including MDR/XDR strains) | Inhibition of bacterial growth with low toxicity. | nih.gov |
| Thiophenylthiazole ureas | Mycobacterium tuberculosis | Potential as antimycobacterial compounds. | researchgate.net |
Anticancer and Cytotoxic Activities
The investigation of thiophene derivatives as potential anticancer agents has yielded a significant body of research. The structural versatility of the thiophene ring allows for the synthesis of a wide range of compounds with diverse cytotoxic and antitumor properties.
In Vitro Cytotoxicity Studies on Diverse Cancer Cell Lines
For example, a novel thiophene derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), displayed anti-cancer activity on lymphoma, leukemia, and other cancer cell lines, inducing cell death in the low micromolar range. plos.org This compound was found to induce apoptosis through mechanisms involving reactive oxygen species generation and mitochondrial depolarization. plos.org
Another study on a series of thiophene derivatives synthesized by functionalizing 2,3-fused thiophene scaffolds identified compounds with high cytotoxicity against HeLa and Hep G2 cells. nih.gov For instance, compound 480 showed low IC50 values of 12.61 μg/mL in HeLa and 33.42 μg/mL in Hep G2 cells. nih.gov
The cytotoxic effects of thiophene-acridine hybrids have also been investigated. The compound ACS03, a hybrid of thiophene and acridine, exhibited selectivity toward HCT-116 human colon carcinoma cells with an IC50 of 23.11 ± 1.03 µM. asianpubs.org
| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity | Reference |
| F8 | Lymphoma, Leukemia | 0.805 µM to 3.05 µM | plos.org |
| Compound 480 | HeLa, Hep G2 | 12.61 µg/mL, 33.42 µg/mL | nih.gov |
| ACS03 | HCT-116 | 23.11 ± 1.03 µM | asianpubs.org |
Exploration of Antitumor Properties of Metallocene-Thiophene Hybrid Complexes
Metallocenes, which are organometallic compounds containing a metal atom sandwiched between two cyclopentadienyl (B1206354) rings, have been investigated for their anticancer properties. The combination of metallocenes with thiophene-containing ligands has opened up new avenues for the development of novel antitumor agents.
Titanocene (B72419) derivatives with thiophene-containing ligands have been synthesized and tested for their tumor-inhibiting properties. nih.gov For instance, titanocene complexes with benzothienyl and dibenzothienyl ligands were studied for their antitumor activities against HeLa and COLO 320M tumor cell lines, with some complexes showing significant activity. nih.gov
The rationale behind developing metallocene-based anticancer drugs is partly due to their structural similarities to cisplatin, a widely used chemotherapy drug. mdpi.com However, metallocenes often exhibit different mechanisms of action and toxicity profiles. nih.gov Research has also explored metallocene complexes of other metals, such as tin and germanium, which have shown antitumor activity against Ehrlich ascites tumors in mice. hhu.denih.gov
While specific metallocene complexes containing a this compound ligand have not been extensively reported in the reviewed literature, the general findings on metallocene-thiophene hybrids suggest that this is a promising area for future research. The electronic and steric properties of the this compound ligand could potentially influence the stability, solubility, and biological activity of the resulting metallocene complexes. mdpi.com
The Role of Thiophene Scaffolds in Contemporary Anticancer Drug Discovery
The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone in the development of new anticancer agents. nih.gov Its prevalence in medicinal chemistry stems from its structural similarity to naturally occurring compounds and its ability to serve as a versatile scaffold for creating diverse molecular libraries. nih.govbenthamdirect.com Thiophene and its derivatives are integral to many pharmacologically active compounds, demonstrating a wide spectrum of biological activities, including anticancer effects. edwiserinternational.comnih.gov The anticancer potential of thiophene analogs is linked to their capacity to bind with a variety of cancer-specific protein targets, with the nature and position of substituents on the thiophene ring dictating the mechanism of action. nih.gov
Researchers have synthesized numerous thiophene derivatives with varied substitutions to target different signaling pathways implicated in cancer. nih.gov For instance, structure-activity relationship (SAR) studies have shown that introducing an electron-donating group, such as a methoxy (B1213986) group, on the aryl moiety of certain thiophene derivatives can result in promising antitumor activity. sci-hub.se Thiophene derivatives have been found to exert cytotoxic activity against several cancer cell lines, with mechanisms that can include binding to the colchicine (B1669291) site on β-tubulin. researchgate.net The development of thiophene-based compounds continues to be a focus of research, aiming to create new, safe, and effective antitumor agents to overcome the limitations of current chemotherapies. edwiserinternational.comresearchgate.net
Cytotoxicity of Selected Thiophene Derivatives
| Compound | Target Cell Line | Activity/Observation | Reference |
|---|---|---|---|
| Compound 480 | HeLa | IC50 of 12.61 μg/mL | nih.gov |
| Compound 480 | Hep G2 | IC50 of 33.42 μg/mL | nih.gov |
| TP 5 | HepG2 and SMMC-7721 | Identified as a potent anticancer agent, showing higher activity than other tested TPs and paclitaxel (B517696) at 30.0 μg/mL. | mdpi.com |
| Compound 8e | Various (NCI panel) | Inhibited growth at concentrations from 0.411 to 2.8 μM in a five-dose test. | techscience.com |
Antiviral Therapeutic Development
Inhibition of Viral Replication (e.g., Flaviviridae and HCV)
Thiophene derivatives have been investigated for their potential as antiviral agents, particularly against viruses of the Flaviviridae family, which includes Hepatitis C virus (HCV). acs.orgsemanticscholar.org The search for direct-acting antivirals (DAAs) has identified the HCV NS4B protein as a viable target. acs.org Research into compounds that inhibit HCV replication has shown that cyclophilin (Cyp) inhibitors can reduce viral replication. semanticscholar.org Studies using genotype 1b replicon models demonstrated that treatment with these inhibitors suppressed viral RNA replication and the expression of viral proteins. semanticscholar.org
Furthermore, a phenotypic screening identified a thiophene scaffold as a promising hit for inhibiting Ebola virus entry, leading to the synthesis of a new series of thiophene derivatives with antiviral activity. nih.gov In the context of HCV, some thiophene-based molecules have been found to undergo rapid metabolism, which presents a challenge for drug development. acs.org This has prompted optimization efforts to improve the pharmacokinetic properties of this class of compounds. acs.org
Antiviral Activity of Selected Thiophene and Related Derivatives
| Compound Class/Name | Virus Target | Key Finding | Reference |
|---|---|---|---|
| rac-5 (syn-enantiomer 5) | HCV (gt 1b) | Inhibited HCV replication with an EC50 of 0.63 μM. | acs.org |
| Thiophene Hit 1 | EBOV-GP-pseudotypes (pEBOV) | Showed activity in the micromolar range (EC50 = 5.91 μM). | nih.gov |
| Compound N2 | HCV (JFH-1, genotype 2a) | Displayed anti-HCV activity with an EC50 of 1.61 μM and an IC50 of 2.01–23.84 μM against NS5B polymerase. | plos.org |
Design and Optimization of IKur Inhibitors with Metabolic Stability Considerations
The voltage-gated potassium channel Kv1.5 is linked to the ultra-rapidly activating delayed rectifier K+ current (IKur), a target for the treatment of arrhythmia. researchgate.netgoogle.com Dihydropyrazolopyrimidine derivatives have been identified as potent and selective blockers of the IKur current. researchgate.net A significant challenge with this chemical class was the formation of reactive metabolites, which showed covalent binding to proteins in vitro. researchgate.net To address this liability, optimization efforts focused on improving metabolic stability. researchgate.net Subsequent work led to the discovery of a derivative, ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone, which incorporated a methoxymethyl group. researchgate.net This modification resulted in a potent IKur inhibitor with an acceptable pharmacokinetic profile in preclinical species and did not form reactive metabolites. researchgate.net The metabolic instability of some thiophene-containing drugs is a known issue, as metabolism by cytochrome P450 can lead to reactive thiophene S-oxides and epoxides. nih.gov Therefore, designing molecules with improved metabolic stability is a critical consideration in the development of thiophene-based therapeutics. nih.govnih.gov
Anti-inflammatory and Immunomodulatory Research
Thiophene derivatives are recognized for their anti-inflammatory properties and serve as privileged structures in the design of new anti-inflammatory agents. nih.govnih.gov Several commercially available anti-inflammatory drugs, such as Tinoridine, Tiaprofenic acid, and Zileuton, contain a thiophene ring, underscoring the scaffold's importance in this therapeutic area. nih.govcognizancejournal.com These drugs act through mechanisms like the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net
Research has highlighted that the presence and position of certain functional groups on the thiophene ring are crucial for anti-inflammatory activity. nih.gov Specifically, methyl and methoxy groups have been frequently described as important for biological target recognition and the inhibition of COX and LOX enzymes. nih.govnih.gov For example, studies on methoxy-substituted thiophene derivatives showed they were able to reduce LPS-induced inflammation. nih.gov This indicates that derivatives of this compound could be promising candidates for further investigation as anti-inflammatory agents. nih.govresearchgate.net
Antioxidant Capacity and Free Radical Scavenging Studies
The thiophene scaffold is a subject of interest for researchers investigating new antioxidant agents. nih.gov Oxidative stress, resulting from an imbalance between free radicals and antioxidants, can lead to tissue injury and contribute to various diseases. researchgate.net Thiophene derivatives have been identified as having antioxidant and free radical scavenging capabilities. nih.govnih.gov The antioxidant activity is greatly influenced by the nature and orientation of substitutions on the thiophene ring. researchgate.netnih.gov
The antioxidant potential of thiophene compounds has been evaluated using various methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.gov For instance, certain synthesized thiophene derivatives demonstrated outstanding antioxidant activity in the DPPH assay when compared to the standard, Ascorbic Acid. techscience.com Voltammetry studies have also been used to prove the antiperoxyradical activity of thiophene and its derivatives. mdpi.com
Antioxidant Activity of Selected Thiophene Derivatives
| Compound/Derivative Class | Assay | Result | Reference |
|---|---|---|---|
| Compounds 8e and 8i | DPPH radical scavenging | Showed outstanding antioxidant activity compared to Ascorbic Acid. | techscience.com |
| Aminocarbonitrile derivatives of thiophene | Antiperoxyradical capacity | Observed very high values of antiperoxyradical capacity (5.82). | mdpi.com |
| α-aminophosphonic acids with thiophene ring | DPPH, ABTS, Phenanthroline | Exhibited excellent activity, better than standards BHT and BHA. | nih.gov |
Other Investigational Biological Activities
Beyond the well-documented anticancer, antiviral, and anti-inflammatory properties, the thiophene scaffold is a versatile platform that has been explored for a multitude of other biological activities. nih.govcognizancejournal.comsciensage.info The diverse pharmacological profile of thiophene derivatives includes applications as antimicrobial (antibacterial and antifungal), analgesic, anticonvulsant, and antiprotozoal agents. nih.govnih.govsciensage.info For example, certain thiophene derivatives have been reported to act as phosphodiesterase type IV (PDE4) inhibitors, which are targets for anti-inflammatory therapy in respiratory diseases. sciensage.info The broad spectrum of biological potential makes thiophene derivatives attractive candidates for continued exploration and optimization in drug development initiatives. nih.gov
Anti-hypertensive and Hepatoprotective Properties
Thiophene derivatives have been investigated for their potential cardiovascular and liver-protective benefits. Research into thienopyrimidine-2,4-diones, which are structurally related to this compound, has revealed potent antihypertensive effects. Specifically, a series of these compounds with a (phenylpiperazinyl)alkyl substitution at the N-3 position were synthesized and evaluated in spontaneously hypertensive rats (SHR). nih.gov Among these, compounds with a [(2-methoxyphenyl)piperazinyl]ethyl moiety at N-3 and a hydrogen at N-1 were identified as potent oral antihypertensive agents. nih.gov These derivatives demonstrated significant dose-dependent reductions in systolic blood pressure. nih.gov The mechanism of action for some of these compounds is linked to their ability to act as alpha-1 antagonists. nih.gov
In addition to their antihypertensive effects, certain thiophene-containing compounds have shown promise as hepatoprotective agents. researchgate.net While direct studies on this compound are limited in this specific context, the broader class of thiophene derivatives is recognized for these protective properties. researchgate.netnih.gov The hepatoprotective potential is often associated with the antioxidant and anti-inflammatory activities of these compounds. nih.gov
Table 1: Antihypertensive Activity of Selected Thienopyrimidine-2,4-dione Derivatives in Spontaneously Hypertensive Rats (SHR)
| Compound | Structure | ED-50SBP (mg/kg, po) | Alpha-1 Antagonist ED50 (µg/kg, iv) |
|---|---|---|---|
| Compound 3 | Thieno[3,2-d]pyrimidine-2,4-dione with N-3 [(2-methoxyphenyl)piperazinyl]ethyl | 0.19 | 1.7 |
| Compound 4 | Thieno[3,4-d]pyrimidine-2,4-dione with N-3 [(2-methoxyphenyl)piperazinyl]ethyl | 0.21 | 3.3 |
| Compound 5 | Thieno[2,3-d]pyrimidine-2,4-diones with N-3 [(2-methoxyphenyl)piperazinyl]ethyl | 1.0 | 2.1 |
ED-50SBP: Dose for reducing systolic blood pressure by 50 mmHg. Data sourced from a study on thienopyrimidine-2,4-diones. nih.gov
Antidiabetic and Antiepileptic Potential
The therapeutic potential of thiophene derivatives extends to metabolic and neurological disorders. In the context of diabetes, various thiophene-based compounds have been explored as potential antidiabetic agents. researchgate.netnih.govacs.orgresearchgate.net For instance, some benzothiophene (B83047) derivatives have been identified as potential treatments for diabetes. researchgate.net Furthermore, rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] containing a thiophene moiety have been synthesized and shown to exhibit significant in vitro α-amylase inhibitory activity, a key target in the management of type 2 diabetes. nih.gov Some of these compounds demonstrated inhibitory concentrations (IC50) comparable to the standard drug acarbose. nih.gov
In the realm of epilepsy, derivatives of pyrrolidine-2,5-dione incorporating a thiophene ring have been designed and synthesized as potential anticonvulsant agents. nih.govnih.gov These hybrid compounds have been evaluated in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov Certain derivatives displayed significant anticonvulsant activity, with some showing higher potency than reference drugs like valproic acid and ethosuximide (B1671622) in specific tests. nih.gov The mechanism of action for some of these active compounds involves the modulation of voltage-gated sodium and calcium channels. nih.gov
Table 2: Anticonvulsant Activity of a Selected Thiophene-Pyrrolidine-2,5-dione Derivative
| Compound | Test | ED50 (mg/kg) | Reference Drug (ED50 mg/kg) |
|---|---|---|---|
| Compound 4 (hydrochloride salt) | MES | 62.14 | Valproic Acid (252.7) |
| 6 Hz | 75.59 | Valproic Acid (130.6) | |
| Ethosuximide (221.7) |
Data represents the effective dose to protect 50% of animals from seizures. nih.gov
Modulatory Effects on Ion Channels (Calcium and Potassium Channels)
The ability of thiophene derivatives to modulate the activity of ion channels is a key aspect of their pharmacological profile. These channels, including calcium (Ca2+) and potassium (K+) channels, are crucial for cellular signaling and excitability.
Some thiophene derivatives act as modulators of metabotropic glutamate (B1630785) receptor 5 (mGlu5), which in turn influences intracellular calcium levels. nih.gov These compounds can act as negative allosteric modulators, inhibiting the receptor's response to glutamate and thereby affecting downstream calcium signaling. nih.gov
Furthermore, thiophene-containing compounds have been shown to interact with various potassium channels. For example, certain dihydropyrazolo[1,5-a]pyrimidine derivatives, which can include a thiophene moiety, have been investigated as inhibitors of the Kv1.5 potassium channel, a target for atrial fibrillation. researchgate.net Additionally, Kv channel-interacting proteins (KChIPs), which possess EF-hand-like domains that can bind calcium, modulate the activity of Kv4 A-type potassium channels. nih.gov While not directly derivatives of this compound, this highlights the broader potential of thiophene-related structures to influence ion channel function. The synthesis of rottlerin (B1679580) derivatives, which have shown to modulate KCNQ1/KCNE1 ion channels, also involved intermediates containing a methoxymethyl (MOM) group, indicating the compatibility of this functional group in syntheses targeting ion channels. nih.gov
Development as Fluorescent Probes in Biomedical Imaging
Thiophene-based structures are valuable components in the design of fluorescent probes for biomedical imaging due to their favorable photophysical properties. nih.govnih.gov The strategy of protecting and deprotecting key functional groups on a fluorescent molecule is a widely used method to create probes that signal the presence of a specific analyte. rsc.org
Derivatives of thienothiophene have been synthesized to create novel push-pull chromophores with intense absorption and large two-photon absorption responses, making them promising for bioimaging applications. researchgate.net The incorporation of a thiophene ring can be a key part of the fluorophore structure, contributing to its electronic and spectroscopic properties. mdpi.com The development of fluorescent probes often involves modifying a core structure to enhance properties like sensitivity, selectivity, and emission wavelength. mdpi.comresearchgate.netmdpi.comthno.org For instance, a new generation of fluorescent probes for hydrazine, a toxic chemical, has been developed using a naphthaldehyde derivative incorporating an ortho-methoxy-methyl-ether (o-OMOM) group, demonstrating the utility of such functionalities in probe design. acs.org
Table 3: Examples of Thiophene-Based Fluorescent Probes
| Probe Type | Target Analyte | Key Features |
|---|---|---|
| Thienothiophene Derivatives | General Bioimaging | Enhanced brightness and tunable fluorescence. researchgate.net |
| Coumarin-based Thiophenol Probe | Thiophenol | High fluorescence enhancement and sensitivity. mdpi.com |
| Naphthaldehyde-based Hydrazine Probe | Hydrazine | High selectivity and sensitivity, suitable for real-time sensing. acs.org |
In-silico Pharmacokinetic and Toxicology Prediction (ADMET Analysis)
Computational, or in silico, methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, including derivatives of this compound. nih.govethernet.edu.et These predictive models help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential toxicity risks. researchgate.netnih.gov
Software tools can predict a range of parameters such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for mutagenicity or carcinogenicity. uece.brscielo.brudhtu.edu.uadergipark.org.tr For example, an in silico ADME study on certain thiophene derivatives predicted good pharmacokinetic properties and druglikeness. researchgate.net However, the same analysis also highlighted potential risks for some compounds, suggesting the need for careful evaluation. researchgate.net The use of these predictive tools allows for the early-stage filtering of compounds, saving time and resources in the drug development process. nih.govmdpi.com
Table 4: Predicted ADMET Properties for Representative Thiophene Derivatives
| Compound Class | Predicted Property | Significance |
|---|---|---|
| 2,3-Dialkynylthiophene derivatives | Potential for cancer and reproductive system issues for some derivatives. researchgate.net | Highlights the importance of early toxicity screening. |
| Indole-thiosemicarbazones | Good oral bioavailability and low cytotoxicity against normal cells. scielo.br | Suggests potential as oral drug candidates with a favorable initial safety profile. |
| Sulfonyl-derived indoles | Good intestinal absorption and no predicted inhibition of cytochrome P450 enzymes. udhtu.edu.ua | Indicates suitability for oral administration and a lower likelihood of drug-drug interactions. |
Applications of 5 Methoxymethyl Thiophene in Advanced Materials and Optoelectronics Research
Organic Electronic and Optoelectronic Materials
The unique electronic and structural characteristics of thiophene-based materials make them fundamental components in the field of organic electronics. nbinno.combohrium.com The thiophene (B33073) ring's ability to facilitate pi-conjugation is essential for efficient electron delocalization, a critical factor for charge transport and light interaction in optoelectronic devices. nbinno.com By modifying the thiophene core with various functional groups, such as the methoxymethyl group in 5-Methoxymethyl-thiophene, chemists can fine-tune the material's properties to suit a wide range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). nbinno.comnih.gov
Synthesis of Polymers with Tailored Electronic and Optical Properties
The synthesis of polymers incorporating this compound allows for the creation of materials with customized electronic and optical characteristics. Thiophene-based polymers are a significant class of π-conjugated polymers widely synthesized for use in electronic devices. researchgate.net Various synthetic strategies, from oxidative polymerization to direct arylation polycondensation, have been developed to explore the diverse electronic and structural properties of these polymers. researchgate.net
The introduction of alkoxy groups, such as the methoxymethyl group, to the thiophene ring can enhance the stability of the resulting polymers during doping processes compared to their alkyl-substituted counterparts. electrochemsci.org For instance, copolymers incorporating methoxythiophene units have been synthesized through methods like the Stille coupling reaction. electrochemsci.org These donor-acceptor (D-A) type copolymers can exhibit low optical band gaps and significant color changes during oxidation, making them suitable for electrochromic applications. electrochemsci.org The specific properties of these polymers can be controlled by adjusting the feed ratio of the different monomer units during synthesis. electrochemsci.org
| Polymer | Monomer Units | Synthesis Method | Key Properties |
| PTQET-1 | Quinoxaline, thiophene, methoxythiophene, 3,4-propylenedioxythiophene | Stille coupling reaction | Electrochromic, Optical band gap of 1.51 eV |
| PTQET-2 | Quinoxaline, thiophene, methoxythiophene, 3,4-propylenedioxythiophene | Stille coupling reaction | Neutral black color, short switching time (<1 s), Optical band gap of 1.42 eV |
| PTQET-3 | Quinoxaline, thiophene, methoxythiophene, 3,4-propylenedioxythiophene | Stille coupling reaction | Neutral black color, Optical band gap of 1.29 eV |
This table presents examples of polymers synthesized with thiophene derivatives to illustrate the tailoring of properties, based on findings from similar copolymer systems.
Design of Photochromic Systems and Evaluation of Fatigue Resistance in Polymeric Matrices
Photochromic compounds, which undergo reversible color changes upon irradiation with light, are crucial for applications like optical data storage and switching. ucf.edu Diarylethenes, a class of photochromic molecules, often incorporate thiophene rings. polimi.itrsc.org The fatigue resistance, or the ability to undergo many switching cycles without degradation, is a critical parameter for these materials. ucf.edupolimi.it
Research has shown that replacing phenyl groups with thiophene groups at the 5-position of the aryl rings in some diarylethenes can lead to better fatigue resistance. polimi.it This improvement is linked to a larger spectral separation between the open and closed isomers. polimi.it The presence of methyl groups on the thiophene rings has also been noted in studies on fatigue-resistant photochromic compounds. polimi.itrsc.org While general guidelines are still being established, the chemical structure of the thiophene-containing units plays a significant role in the light-induced fatigue of these systems. polimi.it The incorporation of photochromic dyes into porous materials like metal-organic frameworks (MOFs) is another strategy to enhance their fatigue resistance in the solid state. rsc.org
| Photochromic System | Key Feature | Impact on Fatigue Resistance |
| Diarylethenes with 5-thienyl substitution | Replacement of phenyl with thiophene groups | Improved fatigue resistance due to larger spectral separation. polimi.it |
| Dithienylethenes | Presence of methyl groups on the thiophene ring | Studied in the context of by-product formation and fatigue. rsc.org |
| Dithienylethene in MOFs | Embedding the dye in a porous crystalline material | Potential for high fatigue resistance. rsc.org |
This table highlights research findings on the fatigue resistance of photochromic systems containing thiophene derivatives.
Utilization in Donor-Acceptor Architectures for Dye-Sensitized Solar Cells
In dye-sensitized solar cells (DSSCs), a photosensitizer dye absorbs light and injects electrons into a semiconductor, generating a current. Thiophene-based π-conjugated systems are frequently used in these dyes due to their efficient electron transfer, suitable band gap, and structural versatility. mdpi.com Fused-thiophene units, in particular, can lead to a red-shift in the absorption spectrum, better tuning of energy levels, and improved photovoltaic performance and stability. mdpi.com
The introduction of a thiophene unit as a spacer in donor-π-acceptor (D-π-A) dyes can influence the photochromic and photovoltaic properties. demadrillegroup.com For instance, in naphthopyran-based photochromic dyes, a thiophene spacer has been shown to modify the absorption of the dye in its colored state. demadrillegroup.com In other DSSC sensitizers, thiophene units are incorporated into the π-bridge to enhance intramolecular charge transfer and improve electron injection, leading to higher photocurrent generation. nih.gov The strategic placement of fused-thiophene units within the molecular structure is crucial for optimizing the performance of DSSCs. mdpi.com
| Dye | Molecular Architecture | Key Feature | Photovoltaic Performance |
| FNE92 | Double A-π-D with thiophene bridge | Reduced π-π intramolecular interactions | Photoconversion efficiency of 6.6%. nih.gov |
| A10 | Extended molecular conjugation with thiophene | Higher Jsc values than reference dye | Photoconversion efficiency of 8.54%. nih.gov |
| M60 | Fused-ring thiophene with hex-1-en-1-ylbenzene unit | Suppressed dye aggregation and reduced charge recombination | Power conversion efficiency of 9.75% with a cobalt electrolyte. researchgate.net |
This table showcases examples of thiophene-based dyes used in DSSCs and their reported performance metrics.
Exploration of Nonlinear Optical (NLO) Properties
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optical data storage, image processing, and optical switching. nih.gov The incorporation of a thiophene ring as a π-spacer in donor-acceptor chromophores can significantly enhance their NLO response. nih.gov The replacement of a phenyl ring with a thiophene ring has been shown to lead to large enhancements in polarizability. researchgate.net
Theoretical studies using density functional theory (DFT) have been employed to investigate the optoelectronic characteristics of thiophene-containing chromophores. nih.gov These studies have shown that the introduction of a thiophene π-bridge can lead to a decrease in the energy band gap and an increase in the first hyperpolarizability (β), a measure of the NLO response. nih.gov Copolymers of alkylthiophenes functionalized with NLO chromophores have also been synthesized, and their third-order nonlinear optical response has been investigated, showing that even a small incorporation of the chromophore can significantly increase the NLO properties of the polymer. researchgate.net
| Chromophore System | Key Structural Feature | NLO Property Enhancement |
| PYFD derivatives | Thiophene π-spacer in a D-π-A structure | Significant increase in first hyperpolarizability (β) compared to the reference compound. nih.gov |
| Dithienyl-containing materials | Collinear 5,5′-disubstituted-2,2′-dithienyl unit | Significant increases in polarizability anisotropy. researchgate.net |
| Polythiophene derivatives with Disperse Red 19 | Chromophore attached to the polymer side chain | Increased third-order nonlinear electric susceptibility in solid thin films. researchgate.net |
This table summarizes findings on the enhancement of NLO properties in materials containing thiophene derivatives.
Thiophene-Based Trimers as Photoactive Molecules for Optoelectronic Applications
Thiophene-based trimers, or terthiophenes, are versatile compounds used both as direct photoactive molecules and as building blocks for functional electronic polymers. nih.gov The synthesis of terthiophenes allows for a high degree of chemical modification, enabling the fine-tuning of their chemical, physical, and optical properties. nih.gov This makes them valuable for a wide range of optoelectronic applications. nih.govmdpi.com
The introduction of functional groups onto the central thiophene ring of a trimer is a key strategy for developing materials with specific properties. mdpi.com For example, the presence of a side group on the central unit can influence the polymerization process, allowing for the creation of perfectly alternated copolymers. mdpi.com Experimental and theoretical studies have shown that the position of substituents, such as a methyl group, on the trimer can affect the size and crystallinity of its aggregates, which in turn influences its photocatalytic activity. researchgate.net
| Trimer System | Modification | Application/Finding |
| General Terthiophenes | Various functional groups | Versatile for direct applications or as precursors for electronic polymers. nih.gov |
| Substituted Trimers | Side group on the central thiophene unit | Allows for the synthesis of perfectly alternated copolymers. mdpi.com |
| Methyl-substituted TBT | -CH3 group at the 3-position | Resulted in smaller, more crystalline aggregates and excellent photocatalytic activity. researchgate.net |
This table provides an overview of the applications and findings related to thiophene-based trimers.
Energy Storage Device Components
Thiophene-based materials are also being explored for their potential in energy storage devices. Organic molecules capable of reversible multi-electron transfer are promising for applications in redox capacitors, lithium-ion batteries, and lithium-ion capacitors. researchgate.net Metal-organic frameworks (MOFs), which can be constructed using organic linkers, are also being investigated for electrochemical energy storage and conversion. mdpi.com
A study on oligothiophenes revealed that 5,5'-bis(methylthio)-2,2'-bithiophene (BMTbT) exhibits two reversible one-electron processes at 3.8 and 4.0 V vs Li/Li+. researchgate.netacs.org The methylthio groups were found to stabilize the oxidized species, leading to chemically reversible redox couples. researchgate.netacs.org This material has a theoretical gravimetric capacity of 209 mAh/g and is capable of providing an energy density of 836 mWh/g, making it a promising candidate for energy storage applications. researchgate.netacs.org The stabilizing effect of the methylthio groups was found to be particularly effective with a thiophene ring structure. researchgate.netacs.org
| Compound | Key Feature | Electrochemical Properties | Potential Application |
| 5,5'-bis(methylthio)-2,2'-bithiophene (BMTbT) | α-coupled bithiophene capped with methylthio groups | Two reversible one-electron processes at 3.8 and 4.0 V vs Li/Li+. researchgate.netacs.org | Cathode electroactive material for energy storage devices. researchgate.netacs.org |
| 2,5-bis(methylthio)thiophene (BMTT) | Monothiophene with methylthio groups | One reversible redox process. researchgate.netacs.org | Energy storage. researchgate.netacs.org |
This table details the electrochemical properties of a thiophene derivative investigated for energy storage applications.
Electrochemical Performance of a Thiophene Derivative
The electrochemical properties of BMTbT were thoroughly examined, revealing its potential for high-performance energy storage. The key findings from this research are summarized below.
Redox Behavior: Cyclic voltammetry studies of BMTbT showed two distinct and reversible one-electron oxidation and reduction processes. mdpi.com This is a significant characteristic for a cathode material, as reversible redox reactions are essential for the charge-discharge cyclability of a battery. The presence of two reversible processes suggests a stable dicationic species is formed, which is a desirable trait for high-capacity materials.
Stabilization of Oxidized Species: The excellent electrochemical reversibility of BMTbT is attributed to the stabilizing effect of the methylthio (-SCH3) groups at the terminal positions of the bithiophene structure. mdpi.com A comparative analysis with other substituents, such as methoxy (B1213986) (-OCH3), methyl (-CH3), and others, indicated that the methylthio groups are particularly effective at stabilizing the positively charged oxidized states of the oligothiophene. mdpi.com This stabilization is crucial for preventing irreversible chemical reactions that can degrade the cathode material over time.
Energy Storage Potential: The promising characteristics of BMTbT are quantified in the following table, which outlines its key electrochemical parameters.
| Parameter | Value |
| First Redox Potential (vs. Li/Li+) | 3.8 V |
| Second Redox Potential (vs. Li/Li+) | 4.0 V |
| Theoretical Gravimetric Capacity | 209 mAh/g |
| Theoretical Energy Density | 836 mWh/g |
| Charge-Transfer Rate Constant (k⁰) | 2.3 x 10⁻² cm/s |
Data sourced from mdpi.com
The high redox potentials indicate that a battery utilizing this material could operate at a high voltage, contributing to a higher energy density. The theoretical gravimetric capacity is competitive with some traditional inorganic cathode materials. Furthermore, the fast charge-transfer kinetics suggest that batteries based on this material could exhibit high power capabilities, allowing for rapid charging and discharging. mdpi.com These findings underscore the potential of thiophene-based oligomers with specific functional groups, like the methoxymethyl group, as building blocks for next-generation cathode materials.
Chemical Sensing and Chemoresponsive Systems
Thiophene-based polymers have been extensively explored for their use in chemical sensors due to their excellent electronic properties and the ability to modify their chemical structure to achieve selectivity towards different analytes. The incorporation of functional groups, such as the methoxymethyl group, can influence the sensing mechanism and performance.
Integration of Thiophene Derivatives in Advanced Chemical Sensors
While specific research focusing exclusively on this compound in chemical sensors is not widely documented in publicly available literature, the broader class of polythiophene derivatives serves as a strong indicator of its potential. Polythiophenes are utilized in various sensor architectures, including chemiresistors and electrochemical sensors.
Chemiresistive Sensing: In a chemiresistive sensor, the electrical resistance of the material changes upon exposure to a target analyte. For polythiophene-based sensors, this change is typically induced by the interaction of the analyte with the conjugated backbone of the polymer, which alters the charge carrier concentration or mobility. Functional groups on the thiophene ring play a crucial role in determining the selectivity and sensitivity of the sensor. For instance, a methoxymethyl group, being a polar functional group, could potentially enhance the interaction with polar analyte molecules through dipole-dipole interactions or hydrogen bonding, leading to a more pronounced change in resistance.
Electrochemical Sensing: In electrochemical sensors, the thiophene derivative is often used to modify the surface of an electrode. The functionalized polymer can act as a recognition element, selectively binding to the target analyte. This binding event can then be transduced into an electrical signal, such as a change in current or potential. The methoxymethyl group could be used to create specific binding sites for certain analytes, thereby improving the sensor's selectivity.
While detailed research findings and data tables for sensors based specifically on this compound are not available in the provided search results, the established principles of thiophene-based sensors suggest that polymers derived from this compound would be promising candidates for the detection of various chemical species. Further research would be needed to synthesize and characterize such sensors and to evaluate their performance in terms of sensitivity, selectivity, response time, and stability.
Future Research Directions and Emerging Areas for 5 Methoxymethyl Thiophene Chemistry
Advancements in Stereoselective and Sustainable Synthetic Methodologies
The future of synthesizing 5-methoxymethyl-thiophene and its derivatives is increasingly geared towards environmentally benign and highly precise methods. A significant push is being made to develop "green" synthetic protocols that minimize waste and avoid hazardous reagents. benthamscience.combenthamdirect.com This includes the use of elemental sulfur or potassium sulfide (B99878) as sulfur sources and employing transition-metal-free reaction conditions, which circumvents the toxicity associated with metal catalysts. nih.govorganic-chemistry.org Researchers are exploring novel, atom-economical approaches such as the cyclization of functionalized alkynes, which allows for the construction of the thiophene (B33073) ring with specific substitution patterns in a single, efficient step. mdpi.com
Emphasis is also being placed on stereoselective synthesis to produce enantiomerically pure derivatives, which is crucial for pharmacological applications where specific stereoisomers often exhibit desired biological activity. Metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, continue to be refined for creating complex thiophene structures, with ongoing research focused on developing more efficient and recyclable catalysts. nih.govnih.gov The development of multicomponent reactions is another promising avenue, offering the ability to construct complex molecular architectures from simple precursors in a single operation, thereby increasing efficiency and reducing waste. nih.gov
Table 1: Emerging Sustainable Synthetic Strategies for Thiophene Derivatives
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Metal-Free Cyclizations | Utilizes elemental sulfur or potassium sulfide; avoids transition metals. nih.govorganic-chemistry.org | Reduced toxicity, lower cost, alignment with green chemistry principles. benthamscience.com |
| Alkyne Heterocyclization | Builds the thiophene ring from open-chain alkyne precursors. mdpi.com | High atom economy, regioselective control over substitution patterns. mdpi.com |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction rates. nih.gov | Reduced reaction times, often higher yields, energy efficiency. nih.gov |
Elucidation of Detailed Mechanistic Pathways for Biological and Photophysical Phenomena
A deeper understanding of the precise mechanisms by which this compound derivatives exert their biological and photophysical effects is a critical area for future research. In the biological realm, studies are moving beyond simple activity screening to detailed investigations of metabolic pathways and drug-receptor interactions. For instance, research has identified that the metabolism of thiophene can proceed via thiophene S-oxide intermediates, which are reactive species that can interact with cellular nucleophiles or dimerize. acs.org Future work will likely focus on how substituents, such as the methoxymethyl group, influence these metabolic routes and the resulting toxicological or therapeutic outcomes. The sulfur atom in the thiophene ring is known to participate in hydrogen bonding, which can be crucial for binding to biological targets like enzymes or proteins. nih.govresearchgate.net Detailed structural bioinformatics and experimental studies are needed to map these interactions for specific targets. nih.gov
Rational Design of Next-Generation Derivatized Scaffolds with Precision-Tuned Properties
The principle of rational design is central to unlocking the full potential of the this compound core. This approach leverages a fundamental understanding of structure-activity relationships (SAR) to create new molecules with tailored properties for specific applications, from medicine to materials science. nih.govnih.gov In medicinal chemistry, the thiophene ring is often used as a bioisosteric replacement for phenyl rings, modifying a drug's physicochemical properties like lipophilicity and metabolic stability. nih.gov Future design strategies will focus on creating derivatives that can cross the blood-brain barrier for neurological applications or selectively target specific enzymes, such as kinases or cyclooxygenase (COX), in cancer and inflammatory diseases. nih.govresearchgate.netencyclopedia.pub
For materials applications, rational design is being used to fine-tune the optical and electronic properties of thiophene derivatives. mdpi.com By strategically adding electron-donating or electron-withdrawing groups, or by extending the conjugated system, scientists can control the molecule's band gap, absorption spectrum, and charge carrier mobility. mdpi.comacs.org This precision allows for the creation of next-generation materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.govmdpi.com The goal is to design scaffolds that not only possess the desired electronic properties but also exhibit favorable processing characteristics and long-term stability.
Exploration of Hybrid Materials and Nanocomposite Architectures
Integrating this compound derivatives into hybrid materials and nanocomposites is an emerging field with vast potential. This strategy involves combining the unique properties of the thiophene moiety with other materials, such as inorganic nanoparticles, polymers, or silica, to create multifunctional systems with synergistic effects. mdpi.com For example, nanocomposites of polythiophene and cadmium selenide (B1212193) (CdSe) nanocrystals are being investigated for photovoltaic applications. rsc.orgresearchgate.net The thiophene-based polymer acts as a light-absorber and hole-conductor, while the CdSe nanocrystals facilitate charge separation and electron transport. rsc.orgresearchgate.net Future research will explore different nanoparticle shapes (dots, rods, tetrapods) and polymer structures to optimize the interface and improve device efficiency. researchgate.net
Another promising direction is the creation of layered polythiophene-silica hybrid materials through sol-gel processes. nih.gov By designing thiophene precursors with silylated functional groups, researchers can induce self-assembly into ordered lamellar structures, which can then be polymerized in situ. nih.gov This approach offers a high degree of control over the nanostructure of the final material. Covalently linking thiophene units to other functional materials, such as manganese dioxide (MnO₂), is also being explored to create core-shell nanocomposites for applications in energy storage and catalysis. The focus will be on achieving homogeneous distribution of the components and ensuring strong electronic communication between the organic and inorganic phases to maximize performance. rsc.org
Integration of Advanced Computational Modeling for Accelerated Predictive Research and Drug Design
Advanced computational modeling is becoming an indispensable tool for accelerating the discovery and development of new this compound-based compounds. Computer-aided drug design (CADD) techniques, including both structure-based (SBDD) and ligand-based (LBDD) approaches, are being used to screen vast chemical libraries and predict the binding affinity of thiophene derivatives to biological targets. nih.govtaylorandfrancis.com Molecular docking studies, for instance, can elucidate the potential interaction modes of a molecule with an enzyme's active site, guiding the synthesis of more potent inhibitors. rsc.orgresearchgate.net
Density Functional Theory (DFT) calculations are widely used to predict a range of molecular properties, including optimized geometries, electronic structures (HOMO/LUMO energies), and vibrational spectra (FT-IR). mdpi.comnih.govorientjchem.org This allows researchers to understand the structure-property relationships and pre-screen candidates for desired electronic or optical characteristics before undertaking laborious synthesis. researchgate.net Furthermore, the rise of artificial intelligence (AI) and machine learning is set to revolutionize the field. AI models can be trained on existing experimental data to predict the pharmacological activities, ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles, and other key properties of novel compounds with high accuracy, significantly reducing the time and cost of drug discovery and materials development. nih.govtaylorandfrancis.com
Table 2: Application of Computational Methods in Thiophene Research
| Computational Method | Application Area | Predicted Properties |
|---|---|---|
| Molecular Docking | Drug Design | Binding affinity, ligand-receptor interactions. rsc.orgresearchgate.net |
| Density Functional Theory (DFT) | Materials Science, Chemistry | Geometric parameters, HOMO/LUMO energies, IR spectra. mdpi.comorientjchem.org |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Biological activity based on chemical structure. researchgate.net |
Q & A
Basic: What are the standard synthetic routes for 5-Methoxymethyl-thiophene, and what reaction conditions are critical for high yield?
Methodological Answer:
The synthesis of this compound typically involves functionalization of the thiophene core via cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution. Key steps include:
- Chlorosulfonation : Introducing sulfonyl groups using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Solvent Selection : Dichloromethane or acetonitrile is preferred for solubility and reactivity balance .
- Catalysts : Palladium-based catalysts (e.g., PdCl₂dppf) for coupling reactions, with microwave-assisted synthesis reducing reaction time from hours to minutes .
- Workup : Neutralization with ice-water to quench reactive intermediates and prevent decomposition .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the thiophene ring, with methoxymethyl protons appearing as singlets near δ 3.3–3.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying purity .
- Gas Chromatography (GC) : Paired with flame ionization detection (FID) to assess purity and quantify byproducts, using non-polar columns (e.g., DB-5) for optimal separation .
Advanced: How can reaction conditions be optimized to address low yields in this compound synthesis?
Methodological Answer:
- Temperature Gradients : Gradual heating (e.g., 40°C to 70°C) minimizes side reactions like ring-opening .
- Catalyst Loading : Reducing Pd catalyst to 0.5–1 mol% with ligand optimization (e.g., dppf) improves turnover number .
- In-situ Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, enabling timely quenching to prevent over-oxidation .
- Microwave Assistance : Accelerates reaction kinetics, improving yields from 60% to >85% in coupling steps .
Advanced: How can researchers mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Purification Techniques : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates sulfonated byproducts .
- Protecting Groups : Temporary protection of the methoxymethyl group with tert-butyldimethylsilyl (TBS) ethers prevents unintended substitutions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in sulfonation, reducing dimerization .
Basic: What are the key applications of this compound in material science research?
Methodological Answer:
- Polymer Synthesis : Acts as a monomer for conductive polymers (e.g., polythiophenes) with tunable bandgaps for organic electronics .
- Ligand Design : Functionalized thiophenes coordinate with transition metals (e.g., Ru, Ir) for catalytic or photoluminescent complexes .
- Self-Assembly : The sulfur atom facilitates supramolecular interactions in liquid crystals or organic frameworks .
Advanced: What safety protocols are critical when handling this compound derivatives?
Methodological Answer:
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during chlorosulfonation) .
- PPE : Acid-resistant gloves and goggles are mandatory due to corrosive intermediates .
- Waste Disposal : Quench sulfonyl chlorides with aqueous NaHCO₃ before disposal to neutralize reactivity .
Advanced: How should researchers address contradictory data on optimal solvents for thiophene functionalization?
Methodological Answer:
- Case Study : Dichloromethane (non-polar) vs. acetonitrile (polar) in sulfonation:
- Polar Solvents (ACN): Favor electrophilic substitution but risk ring oxidation at >50°C .
- Non-Polar Solvents (DCM): Reduce side reactions but require longer reaction times.
- Resolution : Use solvent mixtures (e.g., DCM/ACN 3:1) to balance reactivity and selectivity .
Basic: How can computational modeling aid in the design of this compound derivatives?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to guide synthesis of optoelectronic materials .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) for drug discovery applications .
- Retrosynthesis Tools : Platforms like EPA DSSTox propose feasible synthetic pathways using existing reaction databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
